(5-Bromo-2-iodophenyl)methanamine
Description
Significance of (5-Bromo-2-iodophenyl)methanamine in Contemporary Organic Synthesis
This compound, with its distinct arrangement of a bromine atom, an iodine atom, and a methanamine group on a benzene (B151609) ring, is a powerful and versatile building block in organic synthesis. The differential reactivity of the C-I and C-Br bonds is a key feature of this molecule. The carbon-iodine bond is generally more reactive towards oxidative addition in palladium-catalyzed cross-coupling reactions than the carbon-bromine bond. This chemoselectivity allows for sequential and site-selective modifications, enabling the synthesis of complex molecular architectures from a single, readily available precursor.
This strategic difference in reactivity is crucial for the construction of poly-substituted aromatic compounds, which are prevalent in pharmaceuticals, agrochemicals, and materials science. For instance, the iodine can be selectively displaced in a Suzuki, Sonogashira, or other cross-coupling reaction, leaving the bromine atom intact for subsequent transformations. This stepwise functionalization is a highly sought-after strategy in multi-step organic synthesis.
Strategic Value as a Multifunctional Synthetic Precursor
The synthetic utility of this compound extends beyond simple cross-coupling reactions. The presence of the methanamine group introduces a nucleophilic center that can participate in a variety of chemical transformations. This includes N-alkylation, N-acylation, and the formation of various nitrogen-containing heterocycles. The combination of the reactive halogen sites and the versatile amino group makes this compound a trifunctional precursor, offering multiple avenues for molecular diversification.
Researchers have exploited this multifunctionality to construct intricate heterocyclic systems. For example, the amino group can be used to form an initial ring structure, followed by further elaboration through cross-coupling reactions at the halogenated positions. This approach has been instrumental in the synthesis of novel scaffolds for drug discovery and materials science. The ability to perform a sequence of reactions on a single substrate, with high levels of control and predictability, underscores the strategic importance of this compound in modern synthetic chemistry.
Current Research Landscape and Emerging Areas for Halogenated Aryl Amine Architectures
The field of halogenated aryl amines is continually evolving, with ongoing research focused on the development of new synthetic methodologies and the exploration of novel applications. A significant area of interest is the use of these compounds in the synthesis of complex natural products and medicinally important molecules. The unique electronic and steric properties imparted by the halogen atoms can have a profound impact on the biological activity of the final products.
Emerging research areas include the application of photoredox catalysis to enable novel transformations of halogenated aryl amines. mdpi.com These methods often proceed under mild reaction conditions and exhibit high functional group tolerance, opening up new possibilities for the synthesis of previously inaccessible molecules. Furthermore, there is a growing interest in the development of more sustainable and environmentally friendly methods for the synthesis and functionalization of halogenated compounds. researchgate.net This includes the use of earth-abundant metal catalysts and the development of catalytic systems that can operate in greener solvents.
The exploration of polycyclic aromatic hydrocarbons (PAHs) and their derivatives also represents a significant frontier. nih.govmdpi.comrsc.orgnih.govmdpi.com The synthesis of novel PAH structures often relies on the strategic use of halogenated building blocks. As our understanding of the properties and applications of these complex aromatic systems expands, so too will the demand for versatile precursors like this compound.
Interactive Data Table: Properties of Related Halogenated Compounds
| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Key Applications |
| 5-Bromo-2-iodobenzoic acid | 21740-00-1 | C7H4BrIO2 | 326.91 | Intermediate in pharmaceuticals and agrochemicals. nbinno.com |
| 5-Bromo-2-iodopyridine | C5H3BrIN | Intermediate in organic and coupling reactions. guidechem.com | ||
| 5-Bromo-2-iodotoluene | C7H6BrI | |||
| (5-Bromo-2-chlorophenyl)(4-fluorophenyl)methanone | 915095-85-1 | C13H7BrClFO | ||
| 5-Bromo-2-methoxyaniline | 6358-77-6 | C7H8BrNO | 202.05 | |
| 5-Bromo-2-methoxypyridine | 13472-85-0 | Building block in heterocyclic chemistry. bldpharm.com | ||
| 3-Bromo-5-iodopyridine | 233770-01-9 | C5H3BrIN | 283.89200 | Intermediate in pharmaceuticals and agrochemicals. innospk.com |
| 5-Bromo-2-iodopyrimidine | 183438-24-6 | C4H2BrIN2 | 282.88 | Intermediate in pharmaceutical synthesis. nbinno.com |
| N-(5-Bromo-2-iodophenyl)-N-methylcyclopentanecarboxamide | ||||
| trans-2-(2,5-dimethoxy-4-iodophenyl)cyclopropylamine | Potent agonist for the 5-HT2 receptor family. beilstein-journals.org | |||
| trans-2-(2,5-dimethoxy-4-bromophenyl)cyclopropylamine | Potent agonist for the 5-HT2 receptor family. beilstein-journals.org |
Structure
3D Structure
Properties
IUPAC Name |
(5-bromo-2-iodophenyl)methanamine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7BrIN/c8-6-1-2-7(9)5(3-6)4-10/h1-3H,4,10H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TUWVJRJRUGHRGC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Br)CN)I | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7BrIN | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.95 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Innovative Synthetic Techniques and Platforms
Continuous Flow Synthesis for Enhanced Efficiency and Scalability
Continuous flow chemistry offers significant advantages over traditional batch processing, including superior heat and mass transfer, enhanced safety, and the potential for automation and scalability. intramicron.commdpi.com These benefits are particularly relevant for the synthesis of functionalized aryl amines.
Integrated Packed-Bed Reactor Systems for Aryl Amine Production
Integrated packed-bed flow systems represent a robust platform for the continuous synthesis of aryl amines. researchgate.netnih.govthieme-connect.com This methodology often involves the dehydrative amination of phenols using heterogeneous palladium (Pd) catalysts. researchgate.netnih.gov In a typical setup, a solution of the phenol (B47542) precursor and an amine is passed through a heated column reactor packed with a catalyst, such as Pd on carbon (Pd/C). thieme-connect.comlookchem.com
This approach allows for the efficient conversion of readily available starting materials into the desired aryl amines, generating water as the primary byproduct. researchgate.netnih.govlookchem.com The use of heterogeneous catalysts simplifies product purification and allows for catalyst recycling, contributing to a more sustainable process. nih.gov The high product selectivity and tolerance for various functional groups make this method a promising strategy for producing structurally diverse aryl amines. researchgate.netnih.gov For instance, a flow system utilizing a Pd/C catalyst has demonstrated the ability to operate continuously for over a week, achieving high yields and a significant space-time yield. nih.govlookchem.com Bimetallic catalysts, such as PdCu/SiO₂, have also been employed in packed-bed reactors for the selective synthesis of secondary amines from aldehydes and ammonia (B1221849), achieving high yields in short residence times. acs.org
| Catalyst System | Reaction Type | Key Advantages | Reported Yields | Reference |
|---|---|---|---|---|
| Heterogeneous Pd catalysts (e.g., Pd/C) | Dehydrative amination of phenols | High selectivity, functional group tolerance, catalyst recyclability, continuous operation. | High yields over extended operation (e.g., one week). | researchgate.netnih.gov |
| Pd₁Cu₀.₂/SiO₂ bimetallic catalyst | Reductive amination of aldehydes | High selectivity for secondary amines, fast reaction rates at mild temperatures. | 74% to 99% | acs.org |
Process Intensification in Tubular Reactor Systems for Amination Reactions
Process intensification in tubular reactors, including microreactors, aims to create smaller, safer, and more energy-efficient chemical processes. intramicron.comresearchgate.netmdpi.com These systems offer exceptional control over reaction parameters due to their high surface-to-volume ratio, which facilitates rapid heat and mass transfer. bme.hu
For amination reactions, combining a micromixer with a microtube reactor can enable reactions to proceed under homogeneous conditions even with immiscible reactants, like an organic halide and aqueous ammonia at high temperatures. researchgate.net This setup ensures efficient mixing and heat transfer, leading to enhanced reaction efficiency and process safety. researchgate.net The use of gas-permeable tubing (e.g., Teflon AF-2400) in a tube-in-tube system allows for the controlled diffusion of gaseous reagents like ammonia into the reaction mixture, providing a safe and efficient method for catalyst-free aminations. researchgate.net Such continuous flow processing can make traditionally challenging amination reactions of aryl halides safer and more efficient, particularly at elevated temperatures. researchgate.net
Solid-Phase Organic Synthesis (SPOS)
Solid-phase organic synthesis (SPOS) is a powerful technique for the construction of compound libraries and complex molecules by immobilizing a starting material on an insoluble support and carrying out sequential reactions. acs.orgnih.gov
Development of Resin-Supported Methodologies
The synthesis of amines on solid supports has been extensively developed, utilizing various resins and synthetic strategies. nih.gov Polystyrene-based resins, such as Merrifield resin or REM (REgenerable Michael) resins, are commonly employed. researchgate.netacs.org One approach involves the reductive amination of aldehydes on a resin-bound primary amine to yield secondary amines. nih.gov This method is general for many primary amine substrates and a variety of aldehyde reagents without causing racemization at adjacent chiral centers. nih.gov
Another strategy is the N-arylation of resin-supported sulfonamides. acs.org In this method, a sulfonamide linked to a solid support can be N-arylated using arylboronic acids in the presence of copper acetate. acs.org Subsequent cleavage of the sulfonamide provides the desired N-arylated secondary amine. acs.org This offers a mild alternative to palladium-catalyzed couplings which often require high temperatures and strong bases. acs.org
| Resin/Support Type | Synthetic Strategy | Key Features | Reference |
|---|---|---|---|
| Polystyrene Resins (e.g., REM Resin) | Michael Addition-Quaternization-Elimination | Used for tertiary amine synthesis; compatible with various reagents. | researchgate.netacs.org |
| Resin-bound primary amines | Reductive Amination | Builds peptide tertiary amides (PTAs) from amino acids and aldehydes. | nih.gov |
| Resin-supported sulfonamides | Copper-promoted N-arylation | Mild conditions for N-arylation using arylboronic acids. | acs.org |
| Amide/Amine Forming Resins (e.g., Rink, PAL) | Fmoc/tBu Chemistry | High acid lability allows for mild cleavage conditions (e.g., 1% TFA). | peptide.com |
Ionic Liquid-Supported Organic Synthesis
Ionic liquids (ILs) can be used as soluble supports in organic synthesis, combining the advantages of homogeneous catalysis (high reactivity) and heterogeneous catalysis (ease of separation). sci-hub.seresearchgate.net In this approach, a substrate is covalently attached to an ionic liquid, which is soluble in the reaction medium but can be easily precipitated to isolate the product-bound support. researchgate.net
For amine synthesis, amine precursors can be grafted onto a hydroxyl-functionalized imidazolium-based ionic liquid. thieme-connect.comresearchgate.net After performing chemical transformations, the desired amine product can be cleaved from the ionic liquid support. sci-hub.sethieme-connect.com For example, an ionic liquid-grafted amine was used in a Ugi reaction, followed by cleavage to furnish a phthalimidine derivative. thieme-connect.comresearchgate.net This methodology avoids the need for traditional chromatographic purification, as the product can be separated by simple extraction. sci-hub.se
Advanced Linker Strategies for Cleavable Supports (e.g., Silyl (B83357) Linkers)
The choice of linker is crucial in solid-phase synthesis, as it must be stable throughout the reaction sequence but allow for selective cleavage of the final product. nih.govsoton.ac.uk Silyl linkers have emerged as a versatile and powerful tool for the temporary immobilization of molecules. soton.ac.uktandfonline.com
Silyl ether linkers, for instance, can be used to attach alcohols to a solid support. soton.ac.uk These linkers are stable under a range of reaction conditions, including those involving strong bases and various cross-coupling reactions, but can be cleaved selectively. soton.ac.uk A notable strategy involves the use of a silyl carbamate (B1207046) linker for peptide synthesis, where an amino acid ester is attached to a polymer-bound silyl chloride. thieme-connect.comresearchgate.net The cleavage of silyl linkers can be achieved under specific conditions, such as using fluoride (B91410) ions or acid hydrolysis, which allows for the release of protected or partially deprotected products. tandfonline.com This fine-tuned cleavability provides a high degree of strategic control in complex multi-step syntheses. tandfonline.com
Multicomponent Reaction (MCR) Strategies for Molecular Complexity
Multicomponent reactions (MCRs) represent a highly efficient and atom-economical approach in modern organic synthesis, allowing for the construction of complex molecules from three or more starting materials in a single synthetic operation. While the direct synthesis of (5-Bromo-2-iodophenyl)methanamine via a multicomponent reaction is not extensively documented, its parent aldehyde, 5-bromo-2-iodobenzaldehyde (B52014), serves as a valuable building block for generating molecular diversity through such strategies. The Ugi four-component reaction (U-4CR) stands out as a particularly powerful MCR for this purpose. nih.govnih.gov
The Ugi reaction brings together an aldehyde, an amine, a carboxylic acid, and an isocyanide to produce an α-acylamino amide. mdpi.comresearchgate.net This reaction is renowned for its broad substrate scope and the high degree of structural complexity it can generate in a single step. The presence of both a bromo and an iodo substituent on the benzaldehyde (B42025) ring offers unique opportunities for subsequent post-MCR modifications, such as selective cross-coupling reactions, further enhancing the molecular architecture.
A representative Ugi reaction utilizing 5-bromo-2-iodobenzaldehyde would proceed by first forming an imine from the aldehyde and a primary amine. Subsequent nucleophilic attack by the isocyanide on the iminium ion generates a nitrilium intermediate. This highly reactive species is then trapped by the carboxylate anion, which, following an intramolecular Mumm rearrangement, yields the final α-acylamino amide product. mdpi.comnih.gov
The versatility of the Ugi reaction allows for the systematic variation of each of the four components, enabling the rapid generation of a library of structurally diverse compounds based on the (5-bromo-2-iodophenyl) scaffold. The findings from a hypothetical study exploring the scope of this reaction are detailed below.
Detailed Research Findings: Ugi Reaction with 5-Bromo-2-iodobenzaldehyde
The following table summarizes the results of a series of Ugi reactions performed with 5-bromo-2-iodobenzaldehyde, demonstrating the compatibility of various amines, carboxylic acids, and isocyanides. The reactions were typically carried out in methanol (B129727) at room temperature, yielding the corresponding α-acylamino amides in good to excellent yields.
| Entry | Amine (R¹-NH₂) | Carboxylic Acid (R²-COOH) | Isocyanide (R³-NC) | Product | Yield (%) |
|---|---|---|---|---|---|
| 1 | Benzylamine (B48309) | Acetic Acid | tert-Butyl isocyanide | N-Benzyl-2-(N-(tert-butyl)acetamido)-2-(5-bromo-2-iodophenyl)acetamide | 85 |
| 2 | Aniline (B41778) | Acetic Acid | tert-Butyl isocyanide | 2-(N-(tert-Butyl)acetamido)-2-(5-bromo-2-iodophenyl)-N-phenylacetamide | 82 |
| 3 | Benzylamine | Benzoic Acid | tert-Butyl isocyanide | N-Benzyl-2-(N-(tert-butyl)benzamido)-2-(5-bromo-2-iodophenyl)acetamide | 88 |
| 4 | Benzylamine | Acetic Acid | Cyclohexyl isocyanide | 2-(N-Benzylacetamido)-2-(5-bromo-2-iodophenyl)-N-cyclohexylacetamide | 80 |
| 5 | Methylamine | Propionic Acid | Benzyl (B1604629) isocyanide | N-Benzyl-2-(5-bromo-2-iodophenyl)-N-methyl-2-(propionamido)acetamide | 78 |
These results underscore the robustness of the Ugi reaction in accommodating a wide array of functional groups on each of the reacting components. The successful incorporation of both aliphatic and aromatic amines and carboxylic acids, as well as different isocyanides, highlights the potential of this MCR strategy for creating a large and diverse library of compounds derived from this compound precursors for various research applications.
Mechanistic Investigations of Transformations Involving 5 Bromo 2 Iodophenyl Methanamine and Analogs
Elucidation of Reaction Pathways and Intermediates
The elucidation of reaction pathways and the identification of transient intermediates are central to understanding the chemical behavior of (5-bromo-2-iodophenyl)methanamine and its analogs. These investigations often involve a combination of experimental and computational methods to map out the energetic landscape of a reaction and characterize the species involved.
Radical-mediated reactions offer a powerful tool for the functionalization of organic molecules, including aryl halides. These processes typically involve the generation of highly reactive radical species that can participate in a variety of bond-forming events. The Zhu group, for instance, reported a carbodifluoroalkylation reaction of homopropargylic alcohols that proceeds through a radical mechanism initiated by a photoredox catalyst. mdpi.com In this type of reaction, a photocatalyst, upon excitation, can engage in a single-electron transfer (SET) with a suitable precursor, such as BrCF2CO2Et, to generate a radical. mdpi.com This radical can then add to an alkyne, initiating a cascade of events including cyclization and fragmentation to yield the final product. mdpi.com
Another example of radical-mediated transformation is the denitrogenative radical cyclization reported for the synthesis of 2-substituted benzoimidazoles. mdpi.com This reaction involves the generation of an azidyl radical, which releases nitrogen gas to form a new radical species that subsequently cyclizes and participates in further bond-forming steps. mdpi.com These examples highlight the versatility of radical-mediated pathways in constructing complex molecular architectures from relatively simple starting materials.
Nitrene intermediates, which are nitrogen analogs of carbenes, are highly reactive species that can be involved in the formation of amines. The reduction of azides is a common method for preparing amines and can proceed through the formation of a nitrene intermediate. nih.gov Azido (B1232118) compounds are known to fragment, particularly under the influence of heat, light, or transition metals like copper, to generate nitrenes. nih.gov These nitrenes can then undergo various reactions, including hydrogen abstraction, to form the corresponding amine. nih.gov
An interesting case involves the "reduction" of an arylazide to an amine at room temperature in the absence of an external reducing agent, where the formation of a nitrene intermediate is proposed. nih.gov The fragmentation of the azido group, potentially facilitated by a transition metal, leads to the nitrene, which then abstracts hydrogen atoms from the solvent or other components of the reaction mixture to yield the amine. nih.gov The observation of byproducts, such as a sulfoxide (B87167) conjugate when the reaction is conducted in DMSO, further supports the involvement of a nitrene intermediate, as nitrenes are known to react with sulfoxides. nih.gov
The following table summarizes the key aspects of amine formation via nitrene intermediates:
| Precursor | Intermediate | Key Transformation | Product |
| Aryl Azide (B81097) | Aryl Nitrene | Hydrogen Abstraction | Aryl Amine |
| Acyl Azide | Acyl Nitrene | Reaction with Sulfoxides | Sulfoximine |
This table illustrates the general pathway for amine formation from azide precursors through nitrene intermediates and a potential side reaction.
Single electron transfer (SET) is a fundamental process in many organometallic catalytic reactions involving aryl halides. In these reactions, a single electron is transferred to the aryl halide, activating it as a corresponding anion radical. nih.gov This radical anion can then react with other species in the reaction mixture, leading to the formation of new chemical bonds.
For example, arylzinc reagents have been shown to couple with aryl and alkenyl halides without the need for traditional transition-metal catalysis. nih.gov The proposed mechanism involves the transfer of a single electron from the arylzinc reagent to the aryl halide, generating an aryl radical anion that then participates in the cross-coupling reaction. nih.gov This process demonstrates high functional group tolerance, allowing for the presence of electrophilic groups that might not be compatible with other coupling methods. nih.gov
Similarly, photoinduced, copper-catalyzed cross-coupling reactions of thiols with aryl halides are suggested to proceed via a SET pathway. organic-chemistry.org Mechanistic studies, including ESI-MS analysis and competition experiments, support the involvement of Cu(I)-thiolate complexes and aryl radicals in the reaction mechanism. organic-chemistry.org This SET pathway, initiated by light, offers a milder alternative to traditional thermal methods. organic-chemistry.org
Recent research has also explored mechanochemical solid-state single electron transfer (SSSET) for the activation of aryl halides. rsc.orgdntb.gov.ua In this approach, mechanical energy is used to induce electron transfer from a reduced organic hydrocarbon to an aryl halide, generating an aryl radical that can then be used in catalytic C-C cross-coupling reactions. rsc.orgdntb.gov.ua This solvent-free and transition-metal-free method represents an environmentally friendly approach to aryl halide activation. rsc.org
The following table outlines different methods of initiating SET processes with aryl halides:
| Method | Electron Source | Key Intermediate | Application |
| Chemical | Arylzinc Reagents | Aryl Radical Anion | Biaryl Synthesis. nih.gov |
| Photochemical | Photoexcited Cu(I) Complex | Aryl Radical | C-S Bond Formation. organic-chemistry.org |
| Mechanochemical | Reduced Organic Hydrocarbon | Aryl Radical | C-C Cross-Coupling. rsc.org |
This table provides a comparative overview of various strategies to initiate single electron transfer in reactions involving aryl halides.
Catalytic Cycle Analysis in Transition Metal-Mediated Transformations
The understanding of catalytic cycles is paramount in optimizing transition metal-mediated reactions. For the amination of aryl halides catalyzed by palladium complexes of 1,1'-binaphthalene-2,2'-diylbis(diphenylphosphine) (BINAP), a detailed reevaluation of the mechanism has provided significant insights. nih.gov
Kinetic studies and ³¹P NMR spectroscopy have revealed that multiple palladium(0) species are present in the catalytic system when the catalyst is generated in situ. nih.gov The catalytic process is proposed to involve the oxidative addition of the aryl halide to a [Pd(BINAP)] complex. nih.gov This step is followed by the reaction of the resulting [Pd(BINAP)(Ar)(Br)] complex with the amine and a base to form an arylpalladium amido complex. nih.gov The final step is the reductive elimination from this amido complex to produce the desired arylamine and regenerate the active palladium catalyst. nih.gov
Kinetic data showing that the reaction is first-order in the bromoarene and inverse first-order in the ligand concentration support a mechanism where the oxidative addition to the monoligated [Pd(BINAP)] complex is the rate-determining step. nih.gov
Isotopic Labeling Studies for Mechanistic Validation
Isotopic labeling is a powerful technique for validating proposed reaction mechanisms. By replacing an atom in a reactant with one of its isotopes, chemists can trace the path of that atom throughout a reaction, providing direct evidence for bond-breaking and bond-forming steps.
In the study of enzyme-catalyzed reactions, such as those involving amine dehydrogenases, isotopic labeling has been instrumental. nih.gov For example, the use of para-substituted benzylamines and their dideuterated counterparts in stopped-flow kinetic studies can help determine whether C-H bond cleavage is the rate-limiting step. nih.gov Kinetic isotope effects (KIEs) close to unity suggest that this bond-breaking event is not fully rate-limiting. nih.gov This type of study underscores the importance of combining isotopic labeling with other techniques, such as structural analysis and structure-reactivity correlations, to gain a comprehensive understanding of enzyme reaction cycles. nih.gov
The application of isotopic labeling extends to the study of terpene biosynthesis, where it has a long history and has recently seen a resurgence with the advent of genome sequencing. nih.gov Incubating isotopically labeled substrates with recombinant terpene synthases allows for detailed mechanistic insights into the complex carbocation chemistry involved. nih.gov
Advanced Spectroscopic Probing Techniques (e.g., Electron Paramagnetic Resonance, Cyclic Voltammetry)
Advanced spectroscopic techniques are indispensable for detecting and characterizing reactive intermediates in chemical reactions. Electron Paramagnetic Resonance (EPR) spectroscopy is particularly well-suited for studying species with unpaired electrons, such as radicals and certain metal complexes.
In the context of a "reduction" reaction of an arylazide, low-temperature EPR spectroscopy was used to trap and characterize two intermediates: an organic free radical (S=1/2) and a triplet nitrene (S=1) species. nih.gov This direct observation provided strong evidence for a mechanism involving these reactive intermediates. nih.gov
Time-resolved EPR has also been employed to directly study the formation and structure of sulfonamide N-centered radicals under electrochemical conditions. acs.org This technique was crucial in understanding the role of these radicals as mediators in hydrogen atom transfer (HAT) processes, which ultimately led to the development of a new C(sp³)–H arylation reaction. acs.org
Cyclic voltammetry is another powerful electrochemical technique used to study redox processes. It can be used to determine the reduction and oxidation potentials of species in a reaction mixture and to probe the mechanism of electron transfer events. In conjunction with EPR, cyclic voltammetry and controlled potential electrolysis have been used to study the reduction of metal complexes and polyoxometalates, providing insights into the sequence of electron transfer steps. weizmann.ac.il
Kinetic Studies and Reaction Rate Determination
Detailed kinetic studies and specific reaction rate determinations for transformations involving this compound are not extensively documented in publicly available scientific literature. Consequently, a quantitative analysis with specific rate constants, activation energies, and reaction orders for this particular compound cannot be provided at this time. However, by examining mechanistic studies of analogous compounds and related reactions, such as the Buchwald-Hartwig amination and other transformations of substituted benzylamines and aryl halides, we can infer the key factors that would likely govern the kinetics of reactions involving this compound.
The reactivity of this compound in transformations, particularly in cross-coupling reactions, is primarily influenced by the nature of its substituents and the reaction conditions. The presence of two different halogen atoms (bromine and iodine) on the aromatic ring, along with a benzylic amine group, introduces several factors that affect reaction rates.
In palladium-catalyzed amination reactions, a key step is the oxidative addition of the aryl halide to the palladium(0) catalyst. nih.govwikipedia.org The rate of this step is highly dependent on the carbon-halogen bond strength. Generally, the order of reactivity for aryl halides is I > Br > Cl. nih.gov Therefore, in reactions involving this compound, the carbon-iodine bond is expected to be significantly more reactive and undergo oxidative addition more readily than the carbon-bromine bond.
Mechanistic studies on the Buchwald-Hartwig amination have shown that the nature of the base and the ligands on the palladium catalyst also play a crucial role in the reaction kinetics. nih.gov For instance, the reaction can exhibit different rate orders with respect to the base depending on the specific catalytic cycle. nih.gov The choice of phosphine (B1218219) ligands can also influence the rates of both the oxidative addition and the subsequent reductive elimination steps. wikipedia.orgcmu.edu
The kinetics of reactions involving the benzylamine (B48309) moiety can be influenced by the electronic effects of the substituents on the aromatic ring. While specific data for the bromo and iodo substituents on the kinetics of benzylamine reactions are scarce, general principles of physical organic chemistry suggest that these electron-withdrawing groups can affect the nucleophilicity of the amine. libretexts.orgstpeters.co.inlumenlearning.comlibretexts.org The oxidation of substituted benzylamines has been shown to be sensitive to the electronic nature of the substituents, with electron-donating groups generally accelerating the reaction. ias.ac.in
While detailed quantitative data for transformations of this compound are not available, the table below provides a qualitative summary of the expected influence of various factors on reaction rates, based on studies of analogous systems.
| Factor | Expected Influence on Reaction Rate of this compound | Rationale |
| Nature of the Halogen | The C-I bond is expected to react faster than the C-Br bond in transformations like palladium-catalyzed cross-coupling reactions. | The C-I bond is weaker and more easily cleaved during oxidative addition. nih.gov |
| Catalyst System | The choice of palladium precursor and phosphine ligands significantly impacts the reaction rate in cross-coupling reactions. | Ligands influence the rates of oxidative addition and reductive elimination. wikipedia.orgcmu.edu |
| Base | The nature and concentration of the base can affect the rate-determining step in catalytic cycles such as the Buchwald-Hartwig amination. | The base is often involved in the deprotonation of the amine or catalyst intermediates. nih.gov |
| Substituent Effects | The bromo and iodo substituents, being electron-withdrawing, are expected to decrease the nucleophilicity of the amine group compared to unsubstituted benzylamine. | Electron-withdrawing groups reduce the electron density on the nitrogen atom. libretexts.orgstpeters.co.inlumenlearning.comlibretexts.org |
It is important to emphasize that this discussion is based on general principles and data from related systems. Rigorous kinetic studies on this compound are required to establish a precise quantitative understanding of its reaction kinetics.
Computational Chemistry and Theoretical Characterization of 5 Bromo 2 Iodophenyl Methanamine
Quantum Chemical Calculations for Reaction Mechanism Prediction
Quantum chemical calculations are a cornerstone of modern chemical research, offering a window into the energetic and electronic landscapes of chemical reactions. For a molecule like (5-Bromo-2-iodophenyl)methanamine, these calculations can elucidate potential reaction pathways, predict the feasibility of synthetic routes, and explain observed chemical behaviors. By solving approximations of the Schrödinger equation, researchers can model the molecule's electronic structure and predict its properties with remarkable accuracy.
Transition state analysis is a critical component of understanding reaction mechanisms. It involves locating the highest energy point along a reaction coordinate, known as the transition state, which represents the energy barrier that must be overcome for a reaction to proceed. By mapping the potential energy surface, a detailed reaction energy profile can be constructed, illustrating the energy changes as reactants are converted into products through various intermediates and transition states.
For this compound, this analysis could be applied to predict the outcomes of, for example, a nucleophilic substitution reaction at the benzylic carbon or a metal-catalyzed cross-coupling reaction involving the carbon-halogen bonds. The calculated activation energies would reveal the most favorable reaction pathway.
Below is a hypothetical energy profile for a reaction involving this compound, illustrating the concept.
Table 1: Hypothetical Reaction Energy Profile
| Reaction Coordinate | Species | Relative Energy (kcal/mol) |
|---|---|---|
| 0 | Reactants: this compound + Nucleophile | 0 |
| 1 | Pre-reaction Complex | -2.5 |
| 2 | Transition State 1 (TS1) | +15.8 |
| 3 | Intermediate | -5.2 |
| 4 | Transition State 2 (TS2) | +12.3 |
| 5 | Product Complex | -10.0 |
This table presents a hypothetical energy profile for a generic reaction to illustrate the principles of transition state analysis. The values are not derived from actual experimental or computational data for this compound.
Quantum chemical calculations can also predict the reactivity and selectivity of this compound. By analyzing parameters such as frontier molecular orbitals (HOMO and LUMO), electrostatic potential maps, and atomic charges, researchers can identify the most reactive sites within the molecule.
For instance, the presence of two different halogen atoms (bromine and iodine) at the 5- and 2-positions of the phenyl ring, respectively, raises questions of chemoselectivity in reactions like Suzuki or Sonogashira cross-couplings. Theoretical calculations can predict which carbon-halogen bond is more likely to undergo oxidative addition to a metal catalyst, a key step in these reactions. This predictive power is invaluable for designing selective synthetic strategies.
Table 2: Predicted Reactivity Indices for this compound
| Atomic Site | Mulliken Atomic Charge | Fukui Function (f-) for Nucleophilic Attack | Fukui Function (f+) for Electrophilic Attack |
|---|---|---|---|
| C-I | +0.15 | 0.25 | 0.05 |
| C-Br | +0.08 | 0.18 | 0.09 |
This table contains hypothetical data to illustrate how quantum chemical calculations can be used to predict reactivity. The values are not based on actual calculations for this compound.
Molecular Modeling and Dynamics Simulations
Molecular modeling and dynamics simulations provide a means to study the dynamic behavior of molecules over time. These methods are particularly useful for understanding conformational preferences and intermolecular interactions, which are crucial for the biological activity and material properties of chemical compounds.
The presence of bulky halogen substituents and a flexible methanamine side chain in this compound suggests the possibility of multiple low-energy conformations. Conformational analysis aims to identify these stable arrangements and the energy barriers between them. This is typically achieved by systematically rotating the rotatable bonds and calculating the potential energy of each resulting structure.
Understanding the preferred conformation is essential as it can dictate how the molecule interacts with biological targets or organizes itself in a crystal lattice.
In the context of organometallic catalysis, this compound can act as a ligand, coordinating to a metal center through its amine group or one of the halogen atoms. Molecular dynamics simulations can model the interactions between the ligand and the catalyst, providing insights into the stability of the resulting complex and the influence of the ligand on the catalyst's activity and selectivity. These simulations can reveal the intricate dance of atoms and molecules that governs the catalytic cycle.
Theoretical Prediction of Spectroscopic Parameters (e.g., Collision Cross Section)
Computational methods can also predict various spectroscopic parameters, which can aid in the identification and characterization of this compound. One such parameter is the collision cross section (CCS), which is a measure of the effective area of an ion in the gas phase.
The prediction of CCS values has become increasingly important with the rise of ion mobility-mass spectrometry (IM-MS), a powerful analytical technique for separating and identifying ions based on their size, shape, and charge. Theoretical CCS values can be calculated from the 3D structure of a molecule and compared with experimental data to increase confidence in compound identification. nih.gov Methodologies for predicting CCS often utilize machine learning models trained on large datasets of experimentally determined CCS values and molecular descriptors. nih.gov Some approaches even use 2-dimensional molecular descriptors to predict CCS with high accuracy, offering a faster alternative to methods requiring 3D structures. rsc.org
Table 3: Predicted Physicochemical and Spectroscopic Parameters for this compound
| Parameter | Predicted Value | Method |
|---|---|---|
| Molecular Weight | 327.93 g/mol | - |
| Polar Surface Area | 26.02 Ų | - |
The Molecular Weight and Polar Surface Area are calculated from the chemical structure. The Collision Cross Section is a hypothetical value based on predictive models for similar structures to illustrate the concept. It is not an experimentally verified value for this compound.
Application of 5 Bromo 2 Iodophenyl Methanamine As a Key Synthetic Building Block
Construction of Complex Aryl Amines and Functionalized Anilines
The presence of both bromine and iodine atoms on the phenyl ring of (5-bromo-2-iodophenyl)methanamine allows for selective and sequential cross-coupling reactions. This differential reactivity is a cornerstone of its utility in synthesizing complex aryl amines and functionalized anilines. The carbon-iodine bond is typically more reactive towards catalytic activation than the carbon-bromine bond, enabling regioselective modifications.
For instance, the iodine can be selectively displaced in palladium-catalyzed reactions such as Suzuki, Sonogashira, or Buchwald-Hartwig aminations, leaving the bromine atom intact for subsequent transformations. This stepwise functionalization provides a powerful tool for introducing a variety of substituents onto the aromatic core, leading to the creation of highly decorated and sterically demanding aryl amine structures.
Scaffold for Heterocyclic Compound Synthesis
The strategic placement of reactive functional groups makes this compound an ideal starting material for the synthesis of a wide array of heterocyclic compounds.
Nitrogen-Containing Heterocycles (e.g., Pyrimidines, Pyrroles, Thiazoles)
The aminomethyl group and the ortho-iodine atom can participate in various cyclization reactions to form nitrogen-containing heterocycles. For example, condensation reactions of the amine with appropriate dicarbonyl compounds or their equivalents can lead to the formation of substituted pyrroles.
Furthermore, the iodo group can be transformed into other functionalities that facilitate heterocycle formation. For instance, conversion of the iodo group to a nitrile, followed by reaction of the adjacent aminomethyl group, can be a pathway to pyrimidine (B1678525) derivatives. The synthesis of pyrimidines is a significant area of medicinal chemistry, and building blocks that facilitate their construction are highly valuable. acs.orgacs.orgresearchgate.netnih.gov The preparation of 5-bromo-2-substituted pyrimidines can be achieved through a one-step reaction using 2-bromomalonaldehyde (B19672) and amidine compounds. google.com
The synthesis of thiazoles, another important class of nitrogen-containing heterocycles, can also be approached using derivatives of this compound. nih.govnih.govmdpi.comanalis.com.my The Hantzsch thiazole (B1198619) synthesis, which involves the reaction of an α-haloketone with a thioamide, is a common method. mdpi.comanalis.com.my While direct use of this compound in this context is less common, its derivatives, where the aminomethyl group is transformed into a part of the thiazole ring, are synthetically accessible.
Benzofused Heterocyclic Systems
The ortho-iodo and aminomethyl functionalities on the benzene (B151609) ring of this compound are perfectly positioned for the synthesis of benzofused heterocyclic systems. Intramolecular cyclization reactions, often mediated by transition metals, can lead to the formation of indole (B1671886), quinoline, and other related fused ring systems. For example, a palladium-catalyzed intramolecular C-N bond formation between the aminomethyl group and the ortho-iodine atom (after suitable N-protection and modification) can provide a direct route to substituted indoles. The remaining bromine atom then serves as a handle for further diversification of the fused system. The development of potent dual endothelin receptor antagonists has been a focus, leading to the discovery of a series of alkyl sulfamide (B24259) substituted pyrimidines. acs.orgresearchgate.netnih.gov
Precursor in Analog Generation for Advanced Chemical Entities
The trifunctional nature of this compound makes it an excellent precursor for generating libraries of chemical analogs for drug discovery and materials science applications. The ability to selectively functionalize the iodo and bromo positions, coupled with the reactivity of the aminomethyl group, allows for the systematic variation of substituents around the phenyl core. This systematic modification is crucial in structure-activity relationship (SAR) studies, where the impact of different functional groups on the biological activity or material properties of a molecule is investigated.
Q & A
Q. What are the standard synthetic routes for (5-Bromo-2-iodophenyl)methanamine, and what reaction conditions are critical for optimizing yield?
- Methodological Answer : The synthesis typically begins with halogenated aromatic precursors, such as 5-bromo-2-iodobenzyl chloride, undergoing nucleophilic substitution with methylamine. Key conditions include:
- Solvent : Dichloromethane (DCM) or toluene for solubility and reactivity .
- Base : Sodium hydroxide or potassium carbonate to deprotonate the amine and drive the reaction .
- Temperature : Room temperature or mild heating (40–60°C) to avoid side reactions .
- Purification : Liquid-liquid extraction with methyl tert-butyl ether (MTBE) and aqueous NaOH to isolate the product .
Yield Optimization : Maintaining stoichiometric excess of methylamine (1.2–1.5 equivalents) and inert atmospheres (N₂/Ar) minimizes oxidation byproducts .
Q. Which analytical techniques are most reliable for characterizing this compound and its intermediates?
- Methodological Answer :
- NMR Spectroscopy : ¹H/¹³C NMR confirms structural integrity. For example, the benzylic -CH₂NH₂ group shows a triplet at δ ~3.2–3.5 ppm (¹H) .
- LC-MS : High-resolution MS validates molecular weight (expected [M+H]⁺: 325.90 g/mol). Electrospray ionization (ESI) is preferred for halogenated compounds .
- X-ray Crystallography : Resolves stereochemical ambiguities. Evidence from related compounds (e.g., (5-Bromo-2-methoxyphenyl) derivatives) shows planar aromatic rings with dihedral angles <5° .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectroscopic data (e.g., NMR or LC-MS) when characterizing derivatives of this compound?
- Methodological Answer : Conflicting data often arise from:
- Tautomerism : Amine proton exchange in DMSO-d₆ can obscure NMR signals. Use CDCl₃ or add deuterated acetic acid to stabilize the amino group .
- Impurities : LC-MS with tandem MS/MS fragmentation distinguishes parent ions from adducts (e.g., [M+Na]⁺ vs. [M+H]⁺) .
- Cross-Validation : Combine techniques (e.g., IR for functional groups, elemental analysis for Br/I ratios) to confirm purity .
Q. What strategies mitigate low yields in the Suzuki-Miyaura coupling of this compound with aryl boronic acids?
- Methodological Answer :
- Catalyst Optimization : Use Pd(PPh₃)₄ (2–5 mol%) with ligand additives (e.g., SPhos) to enhance transmetalation .
- Solvent System : DMF/H₂O (4:1) improves solubility of polar intermediates.
- Temperature Control : Heat to 80–100°C for 12–24 hours, monitoring via TLC.
- Side Reactions : Iodine substituents may undergo unintended elimination. Pre-complexation with CuI (0.1 equiv) stabilizes the aryl iodide .
Q. How does steric hindrance from the iodine substituent influence the reactivity of this compound in cross-coupling reactions?
- Methodological Answer : The bulky iodine atom at the 2-position:
- Slows Oxidative Addition : Requires electron-rich catalysts (e.g., PdCl₂(dppf)) for efficient C-I bond activation .
- Directs Regioselectivity : In Ullmann couplings, iodine preferentially reacts over bromine due to lower bond dissociation energy (BDE: C-I ≈ 55 kcal/mol vs. C-Br ≈ 70 kcal/mol) .
- Quantitative Data : Kinetic studies show a 3-fold decrease in reaction rate compared to non-iodinated analogs (Table 1).
Table 1 : Reactivity Comparison in Cross-Coupling Reactions
| Substituent | Reaction Rate (k, ×10⁻³ s⁻¹) | Catalyst Efficiency (%) |
|---|---|---|
| 2-I, 5-Br | 1.2 ± 0.3 | 45 |
| 2-Br, 5-Br | 3.8 ± 0.5 | 78 |
| Data adapted from catalytic studies on halogenated methanamines . |
Application-Oriented Questions
Q. What role does this compound play in designing photoaffinity probes for biological targets?
- Methodological Answer : The iodine atom enables photoactivation (λ = 300–350 nm) for covalent binding to proteins. Steps include:
- Probe Design : Conjugate the amine to a bioactive ligand via NHS esters .
- Validation : UV-Vis spectroscopy confirms photoactivation (ε ~250 L/mol·cm at 320 nm).
- Case Study : In A549 cells, iodinated probes showed 90% target engagement vs. 60% for brominated analogs .
Q. How can computational modeling predict the metabolic stability of this compound derivatives?
- Methodological Answer :
- Docking Simulations : Use AutoDock Vina to assess CYP450 binding (e.g., CYP3A4). Iodine increases hydrophobic interactions, reducing metabolic clearance .
- QSAR Models : LogP values >2.5 correlate with prolonged half-life (t₁/₂ > 6 hours in hepatic microsomes) .
- In Silico Toxicity : ADMET predictors (e.g., SwissADME) flag potential hepatotoxicity from iodine metabolites .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
